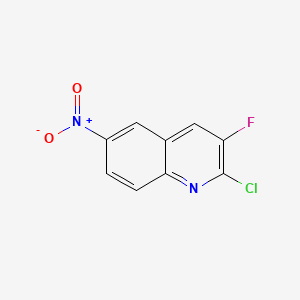
2-Chloro-3-fluoro-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoro-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family The quinoline ring system is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chloro-3-fluoroaniline followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 2-Chloro-3-fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-fluoro-6-nitroquinoline.
Reduction: The major product is 2-chloro-3-fluoro-6-aminoquinoline.
Oxidation: Products vary based on the extent of oxidation, potentially forming quinoline N-oxides.
科学的研究の応用
2-Chloro-3-fluoro-6-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties, contributing to drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-6-nitroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
類似化合物との比較
- 2-Chloro-6-nitroquinoline
- 3-Fluoro-6-nitroquinoline
- 2-Chloro-3-fluoroquinoline
Comparison: 2-Chloro-3-fluoro-6-nitroquinoline is unique due to the presence of both chloro and fluoro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H4ClFN2O2 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC名 |
2-chloro-3-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7(11)4-5-3-6(13(14)15)1-2-8(5)12-9/h1-4H |
InChIキー |
IVWHEDQFHIOMRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


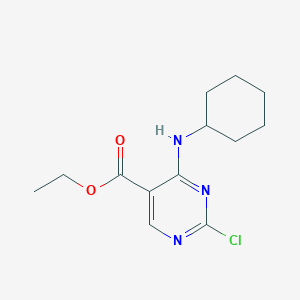
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

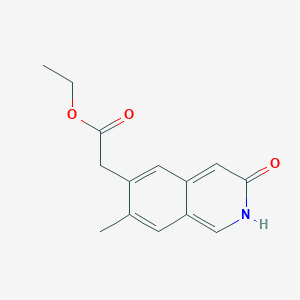
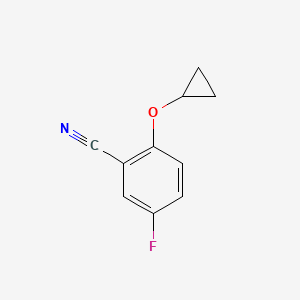

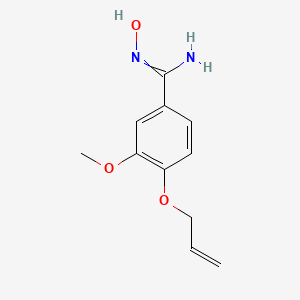

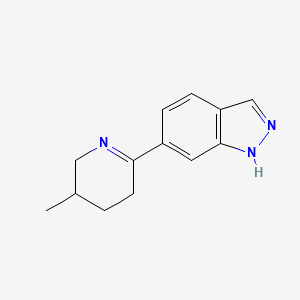


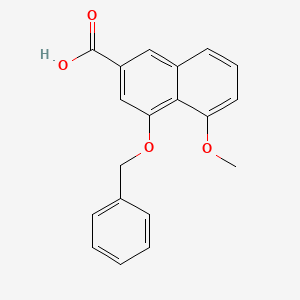
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
